3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
CAS No.: 361479-12-1
Cat. No.: VC4177843
Molecular Formula: C23H21BrN2O3S
Molecular Weight: 485.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361479-12-1 |
|---|---|
| Molecular Formula | C23H21BrN2O3S |
| Molecular Weight | 485.4 |
| IUPAC Name | 5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
| Standard InChI | InChI=1S/C23H21BrN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3 |
| Standard InChI Key | VWZJEVCYRKNLEY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a dihydropyrazole ring (4,5-dihydro-1H-pyrazole) functionalized at the 1-, 3-, and 5-positions with a tosyl (p-toluenesulfonyl) group, 4-bromophenyl, and 2-methoxyphenyl substituents, respectively. This arrangement confers unique electronic and steric properties, influencing its reactivity and intermolecular interactions. The bromine atom enhances electrophilic substitution potential, while the methoxy group contributes to solubility and hydrogen-bonding capacity .
Table 1: Key Molecular Properties
Synthesis and Optimization
Synthetic Routes
Pyrazole derivatives are typically synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization and functionalization. For this compound, a two-step approach is employed:
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Hydrazone Formation: 2-Methoxyphenylhydrazine reacts with 4-bromobenzaldehyde to form the corresponding hydrazone intermediate.
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Cyclization and Tosylation: The hydrazone undergoes cyclization in the presence of p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., NaH/DMF), yielding the target dihydropyrazole .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazone | 2-Methoxyphenylhydrazine, EtOH, Δ | 85–90 | |
| Cyclization | TsCl, NaH, DMF, 0°C to RT | 75–80 |
Industrial-Scale Production
Optimized protocols utilize continuous flow reactors to enhance scalability. For instance, a microreactor system operating at 50°C with a residence time of 15 minutes achieves 92% conversion efficiency, minimizing side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): Key signals include δ 2.43 ppm (tosyl methyl), δ 3.83 ppm (methoxy group), and δ 4.75 ppm (pyrazole CH<sub>2</sub> protons) .
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<sup>13</sup>C NMR: Resonances at δ 162.1 (C=O, tosyl), δ 154.3 (methoxy-attached aromatic carbon), and δ 131.8 (bromophenyl carbons) .
Infrared (IR) Spectroscopy
Prominent bands at 1359 cm<sup>−1</sup> (S=O stretch) and 1167 cm<sup>−1</sup> (C-Br vibration) confirm functional group integrity .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The bromophenyl moiety undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling access to biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> yields 3-(4-biphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (87% yield) .
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the pyrazole ring to a pyrazolidine derivative, enhancing conformational flexibility.
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Oxidation: Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the methoxy group to a carboxylic acid, broadening solubility profiles .
Biological Evaluation
Antitumor Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC<sub>50</sub> values of 12.3 µM and 18.7 µM, respectively, indicating moderate cytotoxicity. Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Table 3: Cytotoxicity Data
Antimicrobial Properties
Preliminary screening against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) suggests limited antibacterial utility, likely due to poor membrane permeability.
Comparative Analysis with Analogues
Substituent Effects
Replacing the 2-methoxyphenyl group with 4-methoxyphenyl (as in 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole) reduces planarity, lowering anticancer potency (IC<sub>50</sub> = 24.5 µM for MCF-7) . Conversely, substituting tosyl with phenylsulfonyl enhances metabolic stability but decreases aqueous solubility .
Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for kinase inhibitors, particularly targeting EGFR and VEGFR-2. Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) at the ATP-binding site of EGFR .
Materials Science
Incorporation into liquid-crystalline polymers improves thermal stability (T<sub>d</sub> = 285°C) due to rigid pyrazole cores and bromine-mediated intermolecular interactions.
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